2-phenoxy-N-(quinolin-8-yl)acetamide
Description
2-Phenoxy-N-(quinolin-8-yl)acetamide is a quinoline-based acetamide derivative characterized by a phenoxy group attached to the acetamide backbone. Its molecular structure combines a quinoline moiety (a nitrogen-containing heterocycle) with a phenoxy-acetamide chain, enabling diverse interactions with biological targets.
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-phenoxy-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C17H14N2O2/c20-16(12-21-14-8-2-1-3-9-14)19-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20) |
InChI Key |
DBLVZPQILXYHIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(quinolin-8-yl)acetamide typically involves the reaction of quinoline derivatives with phenoxyacetic acid. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(quinolin-8-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, various amine derivatives, and substituted quinoline compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-phenoxy-N-(quinolin-8-yl)acetamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell function, possibly through enzyme inhibition or interference with DNA replication .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly its ability to intercalate with DNA. This interaction can inhibit key cellular processes such as replication and transcription, leading to cancer cell death. Studies have demonstrated its selective cytotoxicity against different cancer cell lines, including hepatic carcinoma cells (HepG2) and breast cancer cells (MCF-7 and MDA-MB-231) .
Anti-inflammatory and Analgesic Effects
Beyond its antimicrobial and anticancer properties, this compound has been studied for anti-inflammatory and analgesic activities. These effects may broaden its therapeutic applications in treating conditions characterized by inflammation and pain.
Agricultural Applications
Given its biological activity, this compound may also find applications in agricultural chemistry. Its potential as a pesticide or fungicide is under exploration, particularly for targeting plant pathogens or pests that threaten crop yields. The compound's ability to disrupt cellular processes in microorganisms could be leveraged to develop effective agricultural treatments .
Industrial Applications
In addition to its medicinal and agricultural uses, this compound serves as a valuable building block in organic synthesis. It can be utilized in the manufacture of more complex molecules, contributing to the development of new materials or chemical processes .
Case Studies and Research Findings
Numerous studies have reinforced the potential applications of this compound:
- Anticancer Mechanism : A study demonstrated that this compound selectively inhibited HepG2 liver cancer cells while sparing normal liver cells, indicating its potential as a targeted cancer therapy .
- Enzyme Inhibition : Research has shown that derivatives of this compound can inhibit metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
- Synthesis and Biological Evaluation : Recent investigations have synthesized novel derivatives of phenoxyacetamides and evaluated their biological activities, highlighting the ongoing research into optimizing their therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death . In anticancer applications, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
The phenoxy group's substitution pattern significantly influences biological activity and physicochemical properties. Key analogs include:
| Compound Name | Substituent on Phenoxy | Key Properties/Activities | Source |
|---|---|---|---|
| 2-(2-Methoxyphenoxy)-N-(quinolin-8-yl)acetamide | 2-OCH₃ | Broad biological activity | |
| 2-(4-Chlorophenoxy)-N-(quinolin-8-yl)acetamide | 4-Cl | Enhanced anticancer activity (hypothesized) | |
| 2-(3-Nitrophenoxy)-N-(quinolin-8-yl)acetamide | 3-NO₂ | Altered reactivity due to electron-withdrawing effects |
Methoxy groups may increase lipophilicity, aiding membrane permeability .
Functional Group Modifications
Hydroxyl vs. Phenoxy Substitution
- N-(8-Hydroxyquinolin-2-yl)acetamide: Replaces the phenoxy group with a hydroxyl group at the quinoline 8-position. Exhibits antimicrobial and anticancer activities but differs in solubility and hydrogen-bonding capacity .
Trifluoromethyl Substitution
- 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide: Incorporates a trifluoromethyl group instead of phenoxy. The CF₃ group increases metabolic stability and lipophilicity, making it a promising scaffold for antitubercular and anticancer agents .
Modifications in the Quinoline Core
Key Insight: Piperidine and pyrrolidine substitutions on the quinoline ring introduce basic nitrogen atoms, improving solubility and enabling interactions with neurotransmitter receptors. Trifluoromethylphenyl groups enhance target selectivity .
Hybrid Structures with Additional Pharmacophores
| Compound Name | Hybrid Structure | Applications | Source |
|---|---|---|---|
| 2-{[2-(4-Benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(2-chlorobenzyl)acetamide | Benzylpiperidine + chlorobenzyl | Neurological modulation (e.g., acetylcholinesterase inhibition) | |
| N-(4-Acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide | Piperazine + acetamidophenyl | Dual targeting of enzymes and receptors |
Key Insight: Molecular hybridization (e.g., combining quinoline with piperazine or benzylpiperidine) amplifies biological activity by engaging multiple targets. These hybrids often exhibit improved pharmacokinetic profiles compared to simpler analogs .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| 2-Phenoxy-N-(quinolin-8-yl)acetamide | 306.34 | 3.2 | 0.12 |
| 2-(4-Chlorophenoxy)-N-(quinolin-8-yl)acetamide | 340.78 | 3.8 | 0.08 |
| 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide | 270.23 | 2.9 | 0.25 |
Q & A
Q. What are the standard synthetic protocols for 2-phenoxy-N-(quinolin-8-yl)acetamide, and how can reaction efficiency be monitored?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common procedure involves refluxing 2-chloroacetamide derivatives with quinolin-8-ol in ethanol using glacial acetic acid as a catalyst. Reaction progress is monitored via TLC (Thin-Layer Chromatography), and purification is achieved using column chromatography (e.g., CH₂Cl₂/MeOH 97:3) . Yield optimization may require adjusting reaction time (18–24 hours), temperature (reflux vs. room temperature), or base selection (e.g., K₂CO₃ for deprotonation) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: Critical techniques include:
- NMR Spectroscopy : To confirm proton environments (e.g., acetamide NH at δ 10–12 ppm) and aromatic quinoline signals.
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
- X-ray Diffraction (XRD) : To resolve crystal packing, hydrogen bonding (e.g., O–H⋯N interactions), and dihedral angles (e.g., 87.19° between quinoline and phenyl rings) .
- FTIR : To identify functional groups (C=O stretch ~1650 cm⁻¹).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis or purification.
- Waste Disposal : Segregate organic waste and consult certified agencies for hazardous material disposal .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Methodological Answer:
- Hybridization : Attach pharmacophores like cinnamide or fluorobenzoyl groups to improve binding affinity (e.g., via Schiff base formation) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic properties and solubility.
- Computational Screening : Use molecular docking to predict interactions with target proteins (e.g., SARS-CoV-2 main protease) .
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
Methodological Answer:
- Systematic Review : Conduct independent screening of literature with predefined inclusion/exclusion criteria (e.g., assay type, cell lines) .
- Meta-Analysis : Statistically aggregate data to identify trends (e.g., IC₅₀ variability across studies).
- Experimental Replication : Validate results under standardized conditions (e.g., fixed concentration ranges, controlled cell culture media) .
Q. What role does crystallographic data play in understanding the physicochemical properties of this compound?
Methodological Answer: XRD reveals:
- Hydrogen Bonding Networks : Critical for solubility and stability (e.g., water molecules bridging acetamide and quinoline groups) .
- Packing Efficiency : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) influence melting points and mechanical stability.
- Torsional Strain : Dihedral angles between aromatic rings affect conformational flexibility and ligand-receptor interactions.
| Crystallographic Parameters | Values |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a = 6.6028, b = 14.9207, c = 16.3505 |
| Hydrogen Bonds (Å) | O–H⋯N = 2.89, O–H⋯O = 2.76 |
Q. How can reaction mechanisms for this compound synthesis be validated experimentally?
Methodological Answer:
- Kinetic Studies : Monitor intermediate formation via stopped-flow NMR or UV-Vis spectroscopy.
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen pathways.
- Computational Modeling : Compare DFT (Density Functional Theory)-calculated transition states with experimental activation energies .
Q. What strategies mitigate impurities during large-scale synthesis of this compound?
Methodological Answer:
- Process Optimization : Use flow chemistry to control exothermic reactions and reduce byproducts.
- Advanced Purification : Employ preparative HPLC or recrystallization (e.g., ethanol/water mixtures).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Q. Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to minimize variability.
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology for target-specific design.
- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
